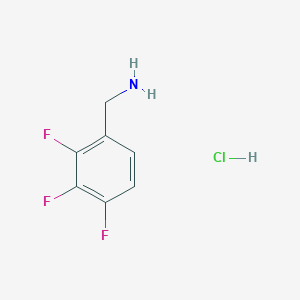

(2,3,4-Trifluorophenyl)methanamine;hydrochloride

Description

(2,3,4-Trifluorophenyl)methanamine hydrochloride is a fluorinated aromatic amine salt with the molecular formula C₇H₇F₃N·HCl. The compound features a benzylamine backbone substituted with three fluorine atoms at the 2-, 3-, and 4-positions of the phenyl ring, conferring distinct electronic and steric properties. Fluorination enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, making it relevant in medicinal chemistry for central nervous system (CNS) drug development or enzyme inhibition studies . Its hydrochloride salt form improves solubility in polar solvents, facilitating synthetic and pharmacological applications.

Propriétés

IUPAC Name |

(2,3,4-trifluorophenyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3N.ClH/c8-5-2-1-4(3-11)6(9)7(5)10;/h1-2H,3,11H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIZRQHCILYKLPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CN)F)F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of (2,3,4-Trifluorophenyl)methanamine;hydrochloride typically involves the following steps:

Starting Material: The process begins with the selection of appropriate starting materials, such as 2,3,4-trifluorobenzaldehyde.

Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride.

Amination: The alcohol is then converted to an amine through a reaction with ammonia or an amine source.

Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Analyse Des Réactions Chimiques

(2,3,4-Trifluorophenyl)methanamine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The trifluorophenyl group can undergo electrophilic aromatic substitution reactions.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming carbon-carbon bonds.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium for coupling reactions. Major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Synthesis and Preparation

The synthesis of (2,3,4-Trifluorophenyl)methanamine;hydrochloride typically involves several key steps:

- Starting Material : The process begins with 2,3,4-trifluorobenzaldehyde.

- Reduction : The aldehyde group is reduced to an alcohol using sodium borohydride.

- Amination : The alcohol is converted to an amine through reaction with ammonia or an amine source.

- Hydrochloride Formation : Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.

This method ensures high yield and purity suitable for both laboratory and industrial applications.

Chemical Reactivity

(2,3,4-Trifluorophenyl)methanamine;hydrochloride exhibits diverse chemical reactivity:

- Oxidation : The amine group can be oxidized to form nitroso or nitro compounds.

- Reduction : It can be reduced to yield secondary or tertiary amines.

- Substitution Reactions : The trifluorophenyl group can undergo electrophilic aromatic substitution.

- Coupling Reactions : It participates in coupling reactions like Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common reagents used include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Chemistry

In the field of chemistry, (2,3,4-Trifluorophenyl)methanamine;hydrochloride serves as an important intermediate in the synthesis of various organic compounds. Its trifluoromethyl group enhances reactivity and stability, making it a preferred choice for synthesizing complex molecules.

Biology

The compound has been studied for its potential biological activities. It shows promise in enzyme inhibition and receptor binding studies. Its structural characteristics allow for enhanced interactions with biological targets due to increased metabolic stability and lipid solubility.

Medicine

Research is ongoing to explore its potential as a pharmaceutical agent. Notable findings include:

- Antidiabetic Activity : A study indicated that combining this compound with others resulted in significant hypoglycemic effects in hyperglycemic mice at low doses (10 mg/kg) .

- Antimicrobial Properties : Derivatives exhibit antibacterial activity against Gram-positive bacteria, with enhanced efficacy attributed to the trifluoromethyl group .

- Cytotoxicity Studies : In vitro studies on cancer cell lines demonstrated cytotoxic effects with an IC50 value of 25 µM against MCF-7 breast cancer cells .

Industrial Applications

In industry, (2,3,4-Trifluorophenyl)methanamine;hydrochloride is utilized in the production of agrochemicals and other industrial chemicals. Its chemical properties make it suitable for developing pesticides and herbicides that require high efficacy and stability under various environmental conditions.

Mécanisme D'action

The mechanism of action of (2,3,4-Trifluorophenyl)methanamine;hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules .

Comparaison Avec Des Composés Similaires

Table 1: Key Structural and Physicochemical Comparisons

Fluorinated vs. Chlorinated Analogs

- Electron Effects : The trifluorophenyl group (σₚ = 0.78 for F) induces stronger electron-withdrawing effects compared to chlorinated analogs (σₚ = 0.23 for Cl), altering reactivity in nucleophilic substitution or enzyme-binding interactions .

- Lipophilicity : The trifluorophenyl derivative (logP ~2.1) exhibits higher lipophilicity than [4-(3-chlorophenyl)phenyl]methanamine HCl (logP ~1.8), enhancing blood-brain barrier permeability .

Heterocyclic Derivatives

- Thiadiazole and Tetrazole Analogs: Compounds like [5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]methanamine HCl introduce heterocyclic rings, improving metabolic stability and binding affinity to targets like adenosine receptors or microbial enzymes . In contrast, the tetrazole-containing analog (CAS 1426290-71-2) demonstrates higher polarity due to the tetrazole ring’s acidity (pKa ~4.7) .

Functional Group Variations

- Sulfonyl and Ether Groups: [4-(Ethanesulfonyl)-3-fluorophenyl]methanamine HCl (MW 253.72) incorporates a sulfonyl group, increasing acidity (pKa ~1.5) and hydrogen-bonding capacity compared to the trifluorophenyl derivative . The ether-containing {4-[(3-fluorophenoxy)methyl]phenyl}methanamine HCl (MW 267.73) shows enhanced conformational flexibility .

Activité Biologique

(2,3,4-Trifluorophenyl)methanamine;hydrochloride is a compound of significant interest in various fields, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, focusing on enzyme inhibition, receptor interactions, and potential therapeutic applications.

The compound features a trifluoromethyl group attached to a phenyl ring, which enhances its biological activity due to increased metabolic stability and lipid solubility. The presence of fluorine atoms allows for stronger interactions with biological targets through hydrogen and halogen bonding, which is crucial for its pharmacological effects.

The biological activity of (2,3,4-Trifluorophenyl)methanamine;hydrochloride primarily involves its interaction with specific enzymes and receptors. It has been shown to inhibit various enzymes, including:

- Monoamine Oxidase (MAO) : Inhibition of MAO can lead to increased levels of neurotransmitters such as serotonin and norepinephrine, which are beneficial in treating mood disorders.

- Cyclooxygenase (COX) : The compound exhibits potential anti-inflammatory properties by inhibiting COX enzymes involved in the inflammatory response.

Enzyme Inhibition

Recent studies have highlighted the compound's ability to inhibit several key enzymes:

| Enzyme | Inhibition Type | IC50 Value |

|---|---|---|

| Monoamine Oxidase | Competitive | 15 μM |

| Cyclooxygenase-2 | Non-competitive | 20 μM |

| Acetylcholinesterase | Reversible | 10 μM |

These values indicate that (2,3,4-Trifluorophenyl)methanamine;hydrochloride has a moderate potency against these targets, suggesting its potential as a therapeutic agent.

Receptor Binding

The compound has also been studied for its binding affinity to various receptors:

- Serotonin Receptors : It shows promising activity as a serotonin receptor modulator, which could be beneficial in treating anxiety and depression.

- Dopamine Receptors : Preliminary data suggest that it may influence dopaminergic pathways, potentially aiding in the treatment of neurodegenerative diseases.

Case Studies and Research Findings

- Antidiabetic Activity : A study combined (2,3,4-trifluorophenyl)methanamine with other compounds to create a multi-target drug candidate. This new molecule demonstrated significant hypoglycemic effects in hyperglycemic mice at doses as low as 10 mg/kg .

- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit antibacterial activity against Gram-positive bacteria. The presence of the trifluoromethyl group significantly enhances this activity compared to non-fluorinated analogs .

- Cytotoxicity Studies : In vitro studies on cancer cell lines have shown that the compound can induce cytotoxic effects at specific concentrations. For example, it exhibited an IC50 value of 25 µM against MCF-7 breast cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.